Methyl 4-(dimethoxyphosphoryl)but-2-enoate
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Overview
Description
Methyl 4-(dimethoxyphosphoryl)but-2-enoate is an organic compound with the molecular formula C7H13O5P and a molecular weight of 208.15 g/mol . It is also known by its IUPAC name, methyl (E)-4-dimethoxyphosphorylbut-2-enoate . This compound is a derivative of phosphonic acids and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(dimethoxyphosphoryl)but-2-enoate can be synthesized through the reaction of methyl 4-bromocrotonate with triethyl phosphite . The reaction typically involves the use of sodium hydride as a base in benzene, with the reaction temperature gradually increased from room temperature to 60°C over a period of several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(dimethoxyphosphoryl)but-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxyphosphoryl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acid derivatives, phosphine derivatives, and substituted phosphonates. These products have various applications in organic synthesis and industrial processes.
Scientific Research Applications
Methyl 4-(dimethoxyphosphoryl)but-2-enoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-(dimethoxyphosphoryl)but-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The dimethoxyphosphoryl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity and function. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 4-(dimethoxyphosphoryl)but-2-enoate include:
Uniqueness
This compound is unique due to its specific dimethoxyphosphoryl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.
Properties
IUPAC Name |
methyl (E)-4-dimethoxyphosphorylbut-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13O5P/c1-10-7(8)5-4-6-13(9,11-2)12-3/h4-5H,6H2,1-3H3/b5-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PESRINKNQQZURC-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CCP(=O)(OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/CP(=O)(OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13O5P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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